molecular formula C9H17Cl2N3 B589488 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride CAS No. 147960-50-7

4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride

Cat. No. B589488
CAS RN: 147960-50-7
M. Wt: 238.156
InChI Key: TUHHNDHSYYEDFV-UHFFFAOYSA-N
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Description

“4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride” is a chemical compound with the molecular formula C9H15N3.2ClH . It is a solid substance and is often used in research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N3.2ClH/c1-12-7-11-6-9 (12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 238.16 . It is a solid at room temperature .

Scientific Research Applications

Role in Cytochrome P450 Enzyme Inhibition

One significant area of research involves the inhibition of cytochrome P450 (CYP) isoforms, which are essential for the metabolism of many drugs. Chemical inhibitors of these enzymes are crucial for understanding drug-drug interactions and for the development of safer therapeutic strategies. 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride could potentially serve as a selective inhibitor or a structural basis for developing new inhibitors targeting specific CYP isoforms, thus aiding in the precise control of drug metabolism and minimizing adverse interactions (Khojasteh et al., 2011).

Application in DNA Interaction Studies

Another application lies in the study of DNA interactions, particularly through the binding to minor grooves of DNA. Compounds like this compound could be analogs or lead compounds for designing drugs that target specific DNA sequences or structures. This approach is beneficial for developing novel anticancer agents or gene expression modulators by affecting the DNA directly or its transcriptional machinery (Issar & Kakkar, 2013).

Contributions to Antidiabetic Drug Development

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are essential in treating type 2 diabetes, represents another critical application. Compounds structurally related to this compound might influence the design and optimization of new DPP IV inhibitors. These inhibitors work by enhancing the levels of incretin hormones, thereby stimulating insulin secretion in a glucose-dependent manner (Mendieta et al., 2011).

Drug Delivery and Bioavailability Enhancement

Furthermore, research into enhancing the bioavailability of therapeutic agents is a vital application. Compounds like this compound could serve as bioenhancers, improving the oral bioavailability of drugs by inhibiting enzymes that would otherwise degrade the therapeutic agents before they reach systemic circulation. This application is critical for the development of more effective oral medications with lower required doses (Sharma et al., 2021).

Antimicrobial and Antitumor Activities

Lastly, the exploration of antimicrobial and antitumor activities represents a broad field of application. Derivatives of this compound could exhibit potent activity against various pathogens or cancer cells, either through mechanisms involving DNA interaction, enzyme inhibition, or other cellular processes. The development of new antimicrobial agents to combat resistant strains and novel anticancer drugs with unique mechanisms of action is of paramount importance (Iradyan et al., 2009).

properties

IUPAC Name

4-(3-methylimidazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHHNDHSYYEDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657794
Record name 4-(1-Methyl-1H-imidazol-5-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147960-50-7
Record name 4-(1-Methyl-1H-imidazol-5-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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